molecular formula C11H10FN3O2 B397221 1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole CAS No. 957354-34-6

1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No. B397221
CAS RN: 957354-34-6
M. Wt: 235.21g/mol
InChI Key: FJJBECZXCHAOKU-UHFFFAOYSA-N
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Description

The compound “1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group at the 5th position and a nitro group at the 3rd position. The 1st position of the pyrazole ring is connected to a benzyl group, which further contains a fluorine atom at the 2nd position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the nitro and methyl groups, and the attachment of the fluorobenzyl group. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the nitro and methyl substituents, and the fluorobenzyl group. The presence of the nitro group could introduce some polarity to the molecule, and the fluorine atom in the benzyl group would be expected to have a significant electronegative effect .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. The nitro group could potentially be reduced to an amino group, and the fluorine atom could potentially be replaced by other groups through nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group and the fluorine atom could affect its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential uses, and mechanisms of action. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential as a drug .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-methyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJBECZXCHAOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole

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